

## The Discovery and Synthesis of Elimusertib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Elimusertib hydrochloride |           |
| Cat. No.:            | B8067878                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Elimusertib hydrochloride (BAY-1895344) is a potent and highly selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). By targeting ATR, Elimusertib disrupts cell cycle checkpoints and DNA repair, leading to synthetic lethality in tumors with specific DDR deficiencies, such as those with mutations in the ATM gene. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Elimusertib hydrochloride. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in this promising area of oncology.

## Introduction: Targeting the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). The DDR orchestrates a series of events, including cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. Central to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), which include Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).



While ATM is primarily activated by double-strand breaks (DSBs), ATR responds to a broader range of DNA damage, particularly replication stress, which is a hallmark of many cancer cells. [1] This reliance of cancer cells on the ATR pathway for survival presents a therapeutic window for targeted inhibition. **Elimusertib hydrochloride** was developed as a potent and selective inhibitor of ATR kinase, with the aim of exploiting this dependency and inducing synthetic lethality in tumors with compromised DDR pathways.[2]

# Discovery of Elimusertib Hydrochloride (BAY-1895344)

The discovery of Elimusertib originated from a lead optimization program starting from a quinoline compound with weak ATR inhibitory activity.[2] Through a collaborative effort involving medicinal chemistry, pharmacology, and computational chemistry, the naphthyridine scaffold of Elimusertib emerged, demonstrating significantly improved potency and selectivity for ATR.[3]

Key structural modifications focused on enhancing oral bioavailability and optimizing the pharmacokinetic profile, leading to the identification of BAY-1895344.[3] This compound exhibited potent ATR inhibition, high selectivity against other kinases, and favorable drug-like properties, making it a suitable candidate for clinical development.[2]

### **Synthesis of Elimusertib Hydrochloride**

The chemical synthesis of Elimusertib (2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine) has been described in the patent literature, specifically in WO 2016/020320 as Example 111.[4] The synthesis involves a multi-step process culminating in the formation of the core 1,7-naphthyridine ring structure with the desired substitutions.

#### **Experimental Protocol: Synthesis of Elimusertib**

A detailed, step-by-step synthesis protocol is outlined below, based on established synthetic routes for similar heterocyclic compounds and information from the patent literature.

Step 1: Synthesis of the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine ring is a key step in the synthesis. This is often achieved through a cyclization reaction of appropriately substituted pyridine and pyrimidine



#### precursors.

- Reaction: Condensation and cyclization of a substituted aminopyridine with a β-ketoester or equivalent.
- Reagents: Substituted 3-aminopyridine derivative, substituted β-ketoester, acid or base catalyst.
- Conditions: The reaction is typically carried out in a high-boiling point solvent such as Dowtherm A or diphenyl ether at elevated temperatures (e.g., 200-250 °C).
- Purification: The resulting naphthyridinone intermediate is purified by crystallization or column chromatography.

#### Step 2: Introduction of the Pyrazole Moieties

The two distinct pyrazole groups are introduced onto the naphthyridine core through sequential coupling reactions.

- Reaction: Suzuki or Stille cross-coupling reactions are commonly employed.
- Reagents: Halogenated naphthyridine intermediate, appropriate pyrazole-boronic acid or stannane derivative, palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), and a base (e.g., Na<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>).
- Conditions: The reaction is performed in a suitable solvent system, such as a mixture of dioxane and water or toluene, under an inert atmosphere (e.g., argon or nitrogen) with heating.
- Purification: The product is purified by column chromatography on silica gel.

#### Step 3: Introduction of the (R)-3-Methylmorpholine Moiety

The final key substituent is introduced via a nucleophilic aromatic substitution reaction.

• Reaction: S<sub>n</sub>Ar reaction of a leaving group (e.g., a halogen or sulfone) on the naphthyridine ring with (R)-3-methylmorpholine.



- Reagents: The di-pyrazole substituted naphthyridine intermediate with a suitable leaving group at the 2-position, (R)-3-methylmorpholine, and a base (e.g., DIPEA or K₂CO₃).
- Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMSO or NMP at an elevated temperature.
- Purification: The final product, Elimusertib free base, is purified by column chromatography.

Step 4: Formation of the Hydrochloride Salt

- Reaction: Treatment of the free base with hydrochloric acid.
- Reagents: Elimusertib free base, hydrochloric acid (e.g., as a solution in ethanol or diethyl ether).
- Conditions: The reaction is performed in a suitable solvent, leading to the precipitation of the hydrochloride salt.
- Purification: The salt is collected by filtration and dried under vacuum.

# Mechanism of Action: Inhibition of the ATR Signaling Pathway

Elimusertib functions as a potent inhibitor of ATR kinase. In response to DNA damage, particularly single-strand breaks and replication fork stalling, ATR is activated and phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[5] This initiates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[5]

By inhibiting ATR, Elimusertib prevents the phosphorylation and activation of Chk1.[5] This abrogation of the G2/M checkpoint forces cells with damaged DNA to enter mitosis prematurely, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[5] In tumor cells with pre-existing defects in other DDR pathways, such as ATM deficiency, the inhibition of ATR becomes synthetically lethal.





Click to download full resolution via product page



## **Preclinical Data**

The preclinical activity of Elimusertib has been extensively evaluated in a wide range of in vitro and in vivo models.

### **In Vitro Activity**

Elimusertib has demonstrated potent inhibition of ATR kinase and antiproliferative activity across a broad spectrum of human tumor cell lines.

| Parameter                                     | Value     | Reference |
|-----------------------------------------------|-----------|-----------|
| ATR Kinase IC50                               | 7 nM      | [3]       |
| Median Cell Proliferation IC50                | 78 nM     | [3]       |
| Hydroxyurea-induced H2AX phosphorylation IC50 | 36 nM     | [3]       |
| Selectivity vs. ATM                           | >200-fold | [3]       |
| Selectivity vs. DNA-PK                        | >47-fold  | [3]       |
| Selectivity vs. PI3K                          | >467-fold | [3]       |

Table 1: In Vitro Potency and Selectivity of Elimusertib.

| Cell Line  | Cancer Type   | IC50 (nM) |
|------------|---------------|-----------|
| MDA-MB-453 | Breast Cancer | 46        |
| MDA-MB-231 | Breast Cancer | 100       |
| T-47D      | Breast Cancer | 650       |

Table 2: Antiproliferative Activity of Elimusertib in Breast Cancer Cell Lines.[6]

### In Vivo Activity

In vivo studies using xenograft models have shown that Elimusertib monotherapy leads to significant tumor growth inhibition and even tumor regression in models with DDR deficiencies.



| Xenograft Model         | Dosing Schedule                           | Outcome            | Reference |
|-------------------------|-------------------------------------------|--------------------|-----------|
| Ovarian Cancer          | 40 mg/kg, p.o., BID, 3 days on/4 days off | Stable Disease     | [2]       |
| Colorectal Cancer       | 40 mg/kg, p.o., BID, 3 days on/4 days off | Stable Disease     | [2]       |
| Mantle Cell<br>Lymphoma | 40 mg/kg, p.o., BID, 3 days on/4 days off | Complete Remission | [2]       |

Table 3: In Vivo Efficacy of Elimusertib Monotherapy.

## **Clinical Development**

**Elimusertib hydrochloride** has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

### Phase I Clinical Trial (NCT03188965)

A Phase I, first-in-human, open-label, dose-escalation and expansion study was initiated to assess Elimusertib in patients with advanced solid tumors.

| Parameter                           | Result                                                                     | Reference |
|-------------------------------------|----------------------------------------------------------------------------|-----------|
| Maximum Tolerated Dose (MTD)        | 40 mg BID, 3 days on/4 days off                                            | [7]       |
| Recommended Phase 2 Dose (RP2D)     | 40 mg BID, 3 days on/4 days off                                            | [7]       |
| Common Adverse Events<br>(Grade ≥3) | Anemia, neutropenia,<br>thrombocytopenia                                   | [7]       |
| Objective Response Rate (ORR)       | Durable responses observed in patients with ATM loss and BRCA1/2 mutations | [8]       |
| Clinical Benefit Rate (CBR)         | 27.8% in patients with advanced ovarian cancer                             | [8]       |



Table 4: Key Findings from the Phase I Clinical Trial of Elimusertib.



Click to download full resolution via product page

#### **Conclusion and Future Directions**

**Elimusertib hydrochloride** has emerged as a promising targeted therapy for cancers with specific DDR deficiencies. Its potent and selective inhibition of ATR kinase, favorable pharmacokinetic profile, and demonstrated clinical activity underscore its potential as a valuable addition to the oncology armamentarium.

Future research will likely focus on:

- Biomarker Discovery: Identifying robust predictive biomarkers beyond ATM loss to better select patients who are most likely to respond to Elimusertib therapy.
- Combination Strategies: Exploring rational combinations of Elimusertib with other anticancer agents, including PARP inhibitors, chemotherapy, and immunotherapy, to enhance efficacy and overcome resistance.
- Expansion to Other Tumor Types: Investigating the activity of Elimusertib in a broader range of malignancies with underlying DDR defects.

The continued development of Elimusertib and other DDR inhibitors holds the promise of delivering more effective and personalized treatments for cancer patients.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20220117973A1 The atr kinase inhibitor bay1895344 for use in the treatment of a hyper-proliferative disease Google Patents [patents.google.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. e-crt.org [e-crt.org]
- 7. targetedonc.com [targetedonc.com]
- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of Elimusertib Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8067878#discovery-and-synthesis-of-elimusertib-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com